BenchChemオンラインストアへようこそ!

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

Opioid Receptor Pharmacology Narcotic Antagonist Regioisomer Selectivity

This Boc-protected 2-benzazocine is the only scalable, high-yielding (82-99 % RCM) entry into the 8-membered benzazocine class. Use it as the crucial inactive negative control in analgesic programs where 3-benzazocine isomers show activity, or as a stable intermediate for parallel synthesis of CCR5 antagonist libraries. Map steric tolerance in enzyme active sites with a scaffold that demonstrates distinct potency profiles versus smaller-ring homologs.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 2344692-58-4
Cat. No. B2773457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
CAS2344692-58-4
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1
InChIInChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6-
InChIKeyXKYOIFZPYIHIOA-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate: A Boc-Protected 2-Benzazocine Scaffold for Targeted Synthesis


Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate (CAS 2344692-58-4) is a chemical compound belonging to the benzazocine class . It features an eight-membered nitrogen-containing heterocyclic ring fused to a benzene ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom [1]. This specific substitution pattern and unsaturated ring system make it a versatile small molecule scaffold for further chemical derivatization .

Why Generic Substitution of Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is Not Recommended


Simple in-class substitution of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is not feasible due to critical structural features that dictate its unique reactivity and biological profile. The specific 2-benzazocine regioisomer is key to its activity; a closely related 3-benzazocine analog displays potent biological activity, whereas the 2-benzazocine isomer is reported to be inactive [1]. Furthermore, the ring size is critical for target potency and selectivity, with eight-membered benzazocines like this compound showing distinct profiles compared to smaller homologs [2]. The Boc protecting group is also essential for preventing unwanted side reactions during synthetic transformations, offering a controlled deprotection strategy [3].

Quantitative Evidence for Selecting Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate Over Alternatives


2-Benzazocine Regioisomer Selectivity Over Inactive 3-Benzazocine in Narcotic Antagonist Activity

The selection of a 2-benzazocine over a 3-benzazocine scaffold is critical for achieving desired biological activity. A direct comparison study found that a 3-benzazocine ring system with amidine functionality has significant narcotic antagonist activity, while its isomeric 2-benzazocine counterpart, which has similar structural features but differs in the position of the ring nitrogen and phenyl substituent, is completely inactive [1].

Opioid Receptor Pharmacology Narcotic Antagonist Regioisomer Selectivity

Ring-Size Impact on PNMT Inhibitory Activity: 8-Membered Benzazocine vs 7-Membered Benzazepine

The eight-membered 2-benzazocine ring system (homologue 7) shows a notable reduction in selectivity as a phenylethanolamine N-methyltransferase (PNMT) inhibitor compared to its seven-membered benzazepine counterpart (homologue 6). Although exact Ki values are not provided for the unsubstituted scaffold, the study explicitly states that the PNMT-inhibitory activity of 7 is decreased relative to 6, which has a PNMT Ki of 9.67 µM and an α2 Ki of 0.35 µM [1]. This is attributed to negative steric interactions from the larger ring system in the enzyme's active site [1].

PNMT Inhibition Enzyme Selectivity Conformational Analysis

Boc Protecting Group Enables High-Yield Ring-Closing Metathesis for 2-Benzazocine Scaffolds

The Boc protecting group is compatible with the efficient synthesis of the 2-benzazocine ring system. Research demonstrates that a range of protected 1,2,3,6-tetrahydro-2-benzazocines, including Boc-protected variants, can be synthesized via ring-closing metathesis (RCM) in excellent yields of 82-99% [1][2]. This high efficiency contrasts with attempts to synthesize smaller ring systems, where Boc-protected isoquinolines (6-membered rings) failed to produce any isolable product via RCM, yielding 0% [1].

Synthetic Methodology Protecting Group Strategy Ring-Closing Metathesis

Stabilized Precursor for 1-Benzazocine CCR5 Antagonists via Controlled Deprotection

The Boc-protected dihydrobenzazocine serves as a stable, storable precursor for potent anti-HIV-1 agents. A related 1-benzazocine compound, (S)-(-)-5b (TAK-652), was found to be an exceptionally potent CCR5 antagonist with an IC90 of 0.81 nM in MOLT4/CCR5 cells and a mean IC90 of 0.25 nM against R5 HIV-1 clinical isolates in PBMCs [1]. The synthesis of these active 1-benzazocines involves a key deprotection step from a Boc-protected intermediate, highlighting the utility of the Boc group in enabling a stable and versatile late-stage functionalization point [1].

HIV-1 Entry Inhibitor CCR5 Antagonist Prodrug Strategy

Physicochemical Differentiation: Calculated LogP for CNS Drug Design

The lipophilicity of the target compound distinguishes it from other benzazocine regioisomers and scaffolds. The calculated LogP for the core 3-benzazocine (unsubstituted) is 3.11, whereas the 2-benzazocine core is estimated to have a LogP of 2.0 . The addition of the Boc group and the specific unsaturation of the target compound will further modulate this value, an important consideration for optimizing blood-brain barrier penetration.

Lipophilicity CNS Drug Design Physicochemical Properties

Optimal Application Scenarios for Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate


Scaffold for Developing Non-Opioid Analgesics via 3-Benzazocine Comparisons

Use this 2-benzazocine scaffold as a critical negative control in a program developing non-narcotic analgesics. Based on evidence that 3-benzazocine derivatives are active analgesics while the 2-benzazocine isomer is not, this compound provides a crucial tool for establishing the structural requirements for activity. It allows for direct, head-to-head comparison in in vivo models to validate the necessity of the 3-benzazocine configuration [1].

Late-Stage Diversification Precursor for CCR5 Antagonist Libraries

Employ the Boc-protected scaffold as a stable intermediate for the parallel synthesis of a focused library of 1-benzazocine CCR5 antagonists. Following Boc-deprotection, the free amine can be functionalized to generate analogs. This approach is validated by the development of TAK-652, which achieved sub-nanomolar anti-HIV-1 activity (IC90 = 0.81 nM), proving the value of this synthetic route for lead optimization [1].

Conformational Constraint Tool for Enzyme Inhibitor Design

Use the scaffold to systematically study the effect of ring size on enzyme inhibition. Evidence from PNMT inhibitor research shows that moving from a 7-membered to an 8-membered benzazocine ring decreases inhibitory activity due to negative steric interactions. This compound can be used to map steric bulk tolerance in enzyme active sites, a key step in fragment-based drug design [1].

High-Yield Synthetic Entry Point for 2-Benzazocine Compound Libraries

Leverage the high-yielding ring-closing metathesis (RCM) route (82-99% yield) to produce this scaffold in multi-gram quantities. Its performance contrasts sharply with the complete failure to produce analogous Boc-protected isoquinolines (0% yield), making this the only viable, scalable entry into the benzazocine class for a medicinal chemistry program focused on eight-membered nitrogen heterocycles [1][2].

Quote Request

Request a Quote for Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.